Carboxy-EG6-undecanethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O9S/c26-25(27)24-34-22-21-33-20-19-32-18-17-31-16-15-30-14-13-29-12-11-28-10-8-6-4-2-1-3-5-7-9-23-35/h35H,1-24H2,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVZGUSQWSVPNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

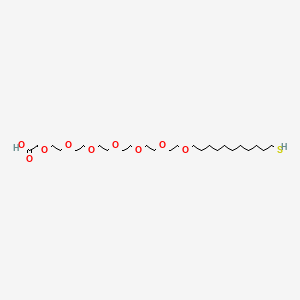

C(CCCCCOCCOCCOCCOCCOCCOCCOCC(=O)O)CCCCCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652632 |

Source

|

| Record name | 32-Sulfanyl-3,6,9,12,15,18,21-heptaoxadotriacontan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221222-49-7 |

Source

|

| Record name | 32-Sulfanyl-3,6,9,12,15,18,21-heptaoxadotriacontan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Carboxy-EG6-undecanethiol: A Comprehensive Technical Guide for Advanced Research Applications

For Immediate Release

This technical guide provides an in-depth overview of the properties, applications, and experimental protocols for Carboxy-EG6-undecanethiol, a critical component in the development of advanced biosensors, drug delivery systems, and functionalized surfaces. This document is intended for researchers, scientists, and drug development professionals, offering detailed information to facilitate its use in cutting-edge research.

Core Properties of this compound

This compound, with the chemical name 20-(11-Mercaptoundecanyloxy)-3,6,9,12,15,18-hexaoxaeicosanoic acid, is a versatile alkanethiol that features a terminal thiol group for robust self-assembly on gold surfaces, a hexa(ethylene glycol) (EG6) spacer to mitigate non-specific binding, and a terminal carboxylic acid for covalent immobilization of biomolecules.[1][2][3]

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | 20-(11-Mercaptoundecanyloxy)-3,6,9,12,15,18-hexaoxaeicosanoic acid | [2] |

| Synonyms | Carboxy-PEG6-C11-thiol | |

| CAS Number | 221222-49-7 | [2] |

| Molecular Formula | C25H50O9S | [2] |

| Molecular Mass | 526.73 g/mol | [2] |

| Physical State | Liquid or Solid | [2][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent | [2] |

| Solubility | Soluble in methanol (B129727) and chloroform | [2] |

| Purity | >90% (Typically) |

Applications in Research and Development

The unique trifunctional architecture of this compound makes it an invaluable tool in various research and development fields. Its primary application lies in the formation of well-ordered, hydrophilic self-assembled monolayers (SAMs) on gold substrates.[3][5] These SAMs serve as a stable and functional interface for a multitude of applications.

Biosensor Development

This compound is extensively used in the fabrication of biosensors, particularly those based on surface plasmon resonance (SPR) and electrochemical detection.[6][7] The oligo(ethylene glycol) spacer effectively reduces the non-specific adsorption of proteins and other biomolecules, leading to improved signal-to-noise ratios and enhanced sensor sensitivity.[3][5] The terminal carboxyl groups provide a convenient handle for the covalent attachment of recognition elements such as antibodies, enzymes, and nucleic acids.[3] A notable application is in the development of biosensors for glycated hemoglobin (HbA1c), where the SAM is functionalized with 3-aminophenyl boronic acid to selectively capture the target analyte.[8][9][10]

Drug Delivery and Nanoparticle Functionalization

In the realm of drug delivery, this compound can be used to functionalize gold nanoparticles, creating biocompatible and target-specific drug carriers. The hydrophilic PEG linker enhances circulation time by reducing opsonization, while the carboxyl terminus can be conjugated with targeting ligands or therapeutic agents.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in forming and functionalizing self-assembled monolayers.

Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates

This protocol outlines the steps for creating a carboxyl-terminated SAM on a gold surface.

Materials:

-

Gold-coated substrate

-

This compound

-

Anhydrous ethanol (B145695)

-

Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) or UV/Ozone cleaner

-

High-purity nitrogen gas

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate to ensure a pristine surface for SAM formation. This can be achieved by immersion in Piranha solution for 5-10 minutes followed by copious rinsing with deionized water and ethanol, or by treatment with a UV/Ozone cleaner for 15-20 minutes.

-

Preparation of Thiol Solution: Prepare a 0.2 mg/mL to 1 mM solution of this compound in anhydrous ethanol.[1][5]

-

SAM Formation: Immerse the cleaned and dried gold substrate into the thiol solution. The self-assembly process is typically carried out for 18-24 hours at room temperature (25°C).[1][5]

-

Rinsing: After incubation, remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.

-

Drying: Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen gas.

Amine Coupling to Carboxyl-Terminated SAMs

This protocol describes the activation of the terminal carboxyl groups and subsequent coupling of an amine-containing ligand (e.g., a protein).

Materials:

-

This compound coated substrate

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-5.0)

-

Amine-containing ligand in a suitable coupling buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

-

Blocking solution (e.g., 1 M ethanolamine, pH 8.5)

-

Washing buffer (e.g., PBS)

Procedure:

-

Preparation of Activation Solution: Prepare a solution of 0.4 M EDC and 0.1 M NHS in the activation buffer.[6][11] This solution should be prepared fresh immediately before use.

-

Activation of Carboxyl Groups: Immerse the SAM-coated substrate in the EDC/NHS solution for 15-30 minutes at room temperature.[11][12] This reaction converts the carboxyl groups into reactive NHS esters.

-

Rinsing: Briefly rinse the substrate with the activation buffer to remove excess EDC and NHS.

-

Ligand Coupling: Immediately immerse the activated substrate in the solution containing the amine-containing ligand. The incubation time will vary depending on the ligand concentration and reactivity, but a common starting point is 1-2 hours at room temperature.

-

Blocking: To deactivate any unreacted NHS esters, immerse the substrate in the blocking solution for 10-15 minutes.

-

Final Wash: Thoroughly wash the substrate with the washing buffer to remove any non-covalently bound molecules. The functionalized surface is now ready for use.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.[2] It is recommended to use personal protective equipment, including gloves and safety glasses.[2] The material should be stored in a cool, dry, and well-ventilated area, and for long-term storage, it is advisable to keep it in a freezer at -20°C under a nitrogen atmosphere.[2]

Conclusion

This compound is a highly effective and versatile surface modification agent. Its well-defined structure provides an ideal platform for the creation of biocompatible and functional surfaces for a wide range of applications in research and drug development. The experimental protocols provided in this guide offer a starting point for the successful implementation of this reagent in your research endeavors.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. dojindo.com [dojindo.com]

- 3. dojindo.com [dojindo.com]

- 4. targetmol.com [targetmol.com]

- 5. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 6. Towards an Electronic Dog Nose: Surface Plasmon Resonance Immunosensor for Security and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Buy Luminol | 521-31-3 | >98% [smolecule.com]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 12. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

An In-depth Technical Guide to Carboxy-EG6-undecanethiol: Structure, Synthesis, and Applications in Surface Functionalization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxy-EG6-undecanethiol is a bifunctional organic molecule widely utilized in the fields of surface chemistry, biosensing, and drug development. Its unique structure, featuring a terminal thiol group for anchoring to noble metal surfaces and a carboxylic acid moiety presented on a flexible hexa(ethylene glycol) (EG6) spacer, enables the creation of well-defined, hydrophilic, and biocompatible self-assembled monolayers (SAMs). This technical guide provides a comprehensive overview of the chemical structure, a plausible multi-step synthesis, and detailed protocols for the formation and characterization of this compound SAMs. The information presented herein is intended to serve as a valuable resource for researchers aiming to leverage this versatile molecule for advanced surface functionalization and bio-interfacial studies.

Chemical Structure and Properties

This compound, systematically named 20-(11-Mercaptoundecanyloxy)-3,6,9,12,15,18-hexaoxaeicosanoic acid, is characterized by three key functional components: an undecanethiol tail, a hexa(ethylene glycol) linker, and a terminal carboxylic acid group.[1] The thiol group provides a strong affinity for gold and other noble metal surfaces, leading to the spontaneous formation of ordered self-assembled monolayers.[1] The oligo(ethylene glycol) spacer imparts hydrophilicity and is renowned for its ability to resist non-specific protein adsorption, a critical feature for biosensors and in vivo applications.[1][2] The terminal carboxylic acid serves as a versatile reactive handle for the covalent immobilization of biomolecules, such as proteins, peptides, and nucleic acids, through standard bioconjugation chemistries.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 20-(11-Mercaptoundecanyloxy)-3,6,9,12,15,18-hexaoxaeicosanoic acid | [1] |

| CAS Number | 221222-49-7 | [1] |

| Molecular Formula | C25H50O9S | [1] |

| Molecular Weight | 526.73 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Purity (HPLC) | ≥ 90.0% | [1] |

Synthesis of this compound

While the precise, proprietary synthesis method for commercially available this compound is not publicly disclosed, a plausible and general multi-step synthetic route can be devised based on established organic chemistry principles and published methodologies for similar oligo(ethylene glycol)-functionalized alkanethiols.[3][4][5] A common strategy involves the sequential assembly of the three core components: the alkanethiol, the oligo(ethylene glycol) spacer, and the carboxyl-terminated moiety. Solid-phase synthesis offers a versatile and efficient approach for such constructions.[4][5]

A potential synthetic workflow is depicted below:

Caption: Plausible multi-step synthesis workflow for this compound.

Experimental Protocols

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

This protocol describes a general procedure for the formation of this compound SAMs on gold-coated substrates.

Materials:

-

Gold-coated substrates (e.g., glass slides, silicon wafers)

-

This compound

-

Anhydrous ethanol (B145695) (200 proof)

-

Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION IS ADVISED

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas (high purity)

-

Clean glass vials with caps

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

-

Rinse the substrates thoroughly with deionized water, followed by ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.

-

-

SAM Formation:

-

Immerse the clean, dry gold substrates into the thiol solution.

-

Seal the vial to minimize solvent evaporation and contamination.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature.

-

-

Rinsing and Drying:

-

Remove the substrates from the thiol solution.

-

Rinse the SAM-coated substrates thoroughly with fresh ethanol to remove any physisorbed molecules.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

Store the functionalized substrates in a clean, dry environment until further use.

-

Characterization of this compound SAMs

The quality and properties of the formed SAMs can be assessed using various surface-sensitive techniques.

Table 2: Techniques for SAM Characterization

| Technique | Information Obtained | Typical Values for OEG-SAMs | Reference |

| Contact Angle Goniometry | Surface wettability and hydrophilicity | Water contact angle: ~30° | [3][6] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface | Presence of C, O, S, and Au signals | [2] |

| Ellipsometry | Monolayer thickness | Dependent on the number of EG units; for EG6, a thickness of ~3-4 nm is expected. | [3] |

| Atomic Force Microscopy (AFM) | Surface morphology and roughness | Smooth, uniform surface with low roughness | [2] |

| Surface Plasmon Resonance (SPR) | Real-time monitoring of monolayer formation and biomolecular interactions | Used to quantify protein adsorption | [2] |

Applications in Biosensing and Drug Development

The unique properties of this compound SAMs make them highly suitable for a range of applications in the life sciences.

-

Biosensors: The protein-resistant nature of the EG6 linker minimizes non-specific binding, leading to improved signal-to-noise ratios in biosensing platforms. The terminal carboxyl groups allow for the covalent attachment of capture probes (e.g., antibodies, aptamers) for the specific detection of target analytes.

-

Drug Delivery: The biocompatible and non-fouling properties of these SAMs are advantageous for coating nanoparticles and other drug delivery vehicles. This can enhance their circulation time in vivo by reducing opsonization and clearance by the reticuloendothelial system.

-

Cell Culture and Tissue Engineering: Surfaces modified with this compound can be further functionalized with cell-adhesive peptides or growth factors to create well-defined microenvironments for studying cell behavior and promoting tissue regeneration.

Conclusion

This compound is a powerful tool for the creation of functional and biocompatible surfaces. Its well-defined chemical structure allows for the formation of robust self-assembled monolayers with excellent protein resistance and versatile conjugation capabilities. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this molecule in a wide array of applications, from fundamental surface science to the development of advanced biomedical devices and therapies.

References

- 1. dojindo.com [dojindo.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of a series of oligo(ethylene glycol)-terminated alkanethiol amides designed to address structure and stability of biosensing interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrophilicity of Carboxy-EG6-undecanethiol Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of Carboxy-EG6-undecanethiol self-assembled monolayers (SAMs). This guide is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of these functionalized surfaces for applications such as biosensing, drug delivery, and anti-fouling coatings.

Core Concepts: Understanding Hydrophilicity in this compound SAMs

This compound is a thiol-containing organic molecule designed to form highly ordered, single-molecule-thick layers on gold surfaces, known as self-assembled monolayers (SAMs). The molecule's structure is key to its functionality. It consists of three main parts: a thiol head group that anchors the molecule to the gold substrate, a C11 alkyl chain that provides structural order, and a terminal hexa(ethylene glycol) (EG6) chain capped with a carboxylic acid group.

The hydrophilicity of these SAMs is primarily attributed to the presence of the oligo(ethylene glycol) and carboxylic acid moieties. The ethylene (B1197577) glycol units are well-known for their ability to resist non-specific protein adsorption, a property critical for the performance of biosensors and implantable devices. This resistance is believed to arise from the formation of a tightly bound hydration layer and the steric repulsion provided by the flexible EG chains. The terminal carboxylic acid group further enhances the hydrophilicity and provides a reactive site for the covalent immobilization of biomolecules.

Quantitative Data Summary

While precise quantitative data for this compound SAMs are not extensively available in the public domain, the following tables summarize typical values obtained for structurally similar oligo(ethylene glycol)-terminated and carboxyl-terminated alkanethiol SAMs on gold. These values can serve as a reasonable estimate for the properties of this compound SAMs.

Table 1: Surface Wettability and Thickness of Analogous SAMs on Gold

| SAM Type | Water Contact Angle (Advancing, θ_a) | Ellipsometric Thickness (Å) | Reference Compound |

| OH-terminated EG6-undecanethiol | < 20° | ~23 ± 1 | HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH |

| COOH-terminated alkanethiols | 20° - 40° | Varies with chain length | e.g., HS-(CH₂)₁₀-COOH |

| Estimated this compound | < 30° | ~25 - 30 | - |

Note: The estimated values for this compound are based on the combined effects of the hydrophilic EG6 chain and the terminal carboxylic acid group.

Table 2: Protein Adsorption on Analogous SAMs on Gold (Measured by Surface Plasmon Resonance)

| SAM Type | Protein | Adsorbed Amount (ng/cm²) | Reference Compound |

| OH-terminated EG6-undecanethiol | Fibrinogen | < 5 | HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH[1] |

| OH-terminated EG6-undecanethiol | Lysozyme | < 5 | HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH[1] |

| COOH-terminated alkanethiols | Bovine Serum Albumin (BSA) | Decreases with increasing hydrophilicity | Mixed -COOH/-CH₃ SAMs |

| Estimated this compound | Various Proteins | < 10 | - |

Note: The protein resistance of oligo(ethylene glycol)-terminated SAMs is well-documented. The presence of the EG6 chain is expected to render the this compound SAM highly resistant to non-specific protein adsorption.[1]

Experimental Protocols

The following sections provide detailed methodologies for the formation and characterization of this compound SAMs on gold substrates.

Formation of this compound SAMs

This protocol outlines the steps for creating a well-ordered monolayer on a gold surface.

Materials:

-

Gold-coated substrates (e.g., glass slides, silicon wafers)

-

This compound

-

200-proof ethanol (B145695) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Clean glass vials with caps

-

Tweezers

-

Sonicator

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Alternatively, UV-ozone cleaning or argon plasma cleaning can be used. After cleaning, rinse the substrates extensively with DI water and then with ethanol. Dry the substrates under a stream of high-purity nitrogen gas.

-

Thiol Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol. To ensure the carboxylic acid group is protonated and to prevent deprotonation and potential intermolecular interactions that could hinder SAM formation, adjust the pH of the solution to approximately 2 by adding a few drops of concentrated HCl.[2] Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

-

Self-Assembly: Immerse the clean, dry gold substrates into the thiol solution in clean glass vials. To minimize oxidation of the thiol and the gold surface, it is recommended to purge the vials with nitrogen gas before sealing.[2]

-

Incubation: Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.

-

Rinsing: After incubation, remove the substrates from the thiol solution using clean tweezers. Rinse them thoroughly with fresh ethanol to remove any non-chemisorbed molecules. A final rinse with DI water can be performed, followed by drying under a stream of nitrogen gas.

-

Storage: Store the prepared SAMs in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) to prevent contamination and degradation.

Characterization of SAMs

This technique measures the static contact angle of a liquid droplet on the SAM surface to assess its wettability and, by extension, its hydrophilicity.

Procedure:

-

Place the SAM-coated substrate on the goniometer stage.

-

Dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.

-

Capture an image of the droplet at the solid-liquid-vapor interface.

-

Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

-

Repeat the measurement at multiple locations on the surface to ensure reproducibility. A low contact angle (< 30°) indicates a hydrophilic surface.

Ellipsometry is a non-destructive optical technique used to determine the thickness of the SAM.

Procedure:

-

Obtain a reference measurement of the bare gold substrate before SAM formation.

-

After SAM formation, place the sample on the ellipsometer stage.

-

A polarized light beam is reflected off the sample surface, and the change in polarization is measured over a range of wavelengths and incident angles.

-

Model the system as a multi-layer structure (e.g., silicon/gold/SAM/air) and fit the experimental data to the model to extract the thickness of the SAM layer. A refractive index of ~1.45 is typically assumed for organic monolayers.

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface, confirming the presence and integrity of the SAM.

Procedure:

-

Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

-

Irradiate the surface with a monochromatic X-ray beam.

-

Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their chemical states.

-

Expected Spectra:

-

C 1s: A prominent peak around 286.5 eV corresponding to the C-O bonds of the ethylene glycol units and the alkyl chain. A smaller peak at a higher binding energy (~289 eV) should be present, corresponding to the carbon in the carboxylic acid group (O-C=O).

-

O 1s: A major peak around 532.8 eV from the ether oxygens in the EG chain and the oxygens of the carboxylic acid group.[3]

-

S 2p: A doublet with the S 2p3/2 peak at approximately 162 eV, characteristic of a thiolate bond to gold. The absence of a peak around 164 eV indicates that there is no significant amount of unbound thiol.

-

Au 4f: Peaks from the underlying gold substrate will be attenuated by the SAM.

-

SPR is a real-time, label-free technique to quantitatively measure the binding of proteins to the SAM surface.

Procedure:

-

Equilibrate the SAM-coated gold sensor chip with a running buffer (e.g., phosphate-buffered saline, PBS) until a stable baseline is achieved.

-

Inject a solution of the protein of interest over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR angle (or resonance units, RU) in real-time. An increase in the signal corresponds to the mass of protein adsorbing to the surface.

-

After the association phase, switch back to the running buffer to monitor the dissociation of the protein.

-

The amount of adsorbed protein can be quantified from the change in RU, where a change of 1000 RU typically corresponds to a surface concentration of approximately 1 ng/mm².

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships relevant to the study of this compound SAMs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spectroscopic ellipsometry meets AFM nanolithography: about hydration of bio-inert oligo(ethylene glycol)-terminated self assembled monolayers on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: From Simple Alkanethiols to Bio-inert Surfaces

An In-depth Technical Guide on the Role of the Hexa(ethylene glycol) Spacer in Undecanethiol Self-Assembled Monolayers

Executive Summary: The functionalization of surfaces at the molecular level is a cornerstone of modern materials science, biotechnology, and drug development. Self-assembled monolayers (SAMs) of alkanethiols on gold substrates provide a robust and versatile platform for controlling interfacial properties. While simple alkanethiols like undecanethiol create well-ordered, hydrophobic surfaces, the incorporation of a hexa(ethylene glycol) (HEG) spacer fundamentally transforms the interface. This technical guide elucidates the critical role of the HEG spacer [-(OCH₂CH₂)₆-OH] when attached to an undecanethiol backbone (HS-(CH₂)₁₁-). The primary function of this spacer is to impart a profound resistance to non-specific protein adsorption, a property essential for biocompatible materials, biosensors, and targeted drug delivery systems. This "non-fouling" or "antifouling" characteristic arises from the unique physicochemical properties of the HEG moiety, which establishes a sterically repulsive and tightly bound hydration layer at the surface. This guide details the mechanisms of action, presents quantitative data on surface properties, outlines key experimental protocols for characterization, and visualizes the underlying processes and workflows.

Self-assembled monolayers (SAMs) are highly ordered molecular films formed by the spontaneous chemisorption of functionalized long-chain molecules onto a substrate. The system of alkanethiols adsorbing onto gold is the most widely studied, owing to the strong, stable gold-sulfur bond. A simple molecule like undecanethiol (HS-(CH₂)₁₁-CH₃) forms a dense, crystalline, and hydrophobic monolayer. While useful for fundamental studies, such surfaces are prone to rapid fouling in biological media, where proteins and other biomolecules non-specifically adsorb, compromising the function of medical implants and biosensors.

To overcome this limitation, the terminal methyl group can be replaced with a functional spacer. The hexa(ethylene glycol) (HEG) spacer has emerged as one of the most effective moieties for creating bio-inert surfaces. The resulting molecule, typically (11-Mercaptoundecyl)hexa(ethylene glycol) or HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH, combines the robust gold-thiol anchoring of the undecanethiol chain with the unique protein-repellent properties of the HEG chain.

The Core Function: Inducing Protein Resistance

The principal and most significant role of the HEG spacer is the creation of a surface that actively resists the non-specific adsorption of proteins and other biomolecules.[1] This property is not merely a result of hydrophilicity but is a more complex phenomenon.

Mechanism of Protein Resistance

The protein resistance of HEG-terminated SAMs is primarily attributed to two interconnected factors:

-

Steric Repulsion: The flexible OEG chains are in constant thermal motion and occupy a significant volume at the interface. For a protein to adsorb, it must displace these chains, which is entropically unfavorable.

-

Hydration Layer: This is considered the dominant factor.[2][3] The ether oxygens in the HEG backbone are excellent hydrogen bond acceptors, leading to the formation of a tightly bound and structured layer of water molecules around the chains.[4] This hydration layer creates a significant energetic barrier that must be overcome for a protein to approach the surface, as it would require the dehydration of both the protein surface and the HEG chains.[2]

The conformation of the OEG chains is also critical. A helical conformation, which is predominant on gold substrates, is associated with high protein resistance, whereas a more densely packed, "all-trans" conformation can lead to protein adsorption.[5] Studies show that longer OEG chains, particularly those with six or more ethylene (B1197577) glycol units (like HEG), are highly effective at resisting protein adsorption, even at varying packing densities.[2][6]

Quantitative Analysis of Surface Properties

The inclusion of the HEG spacer drastically alters the physicochemical properties of the undecanethiol SAM. These changes can be quantified using various surface-sensitive techniques, demonstrating the transition from a hydrophobic, protein-adsorbing surface to a hydrophilic, protein-resistant one.

Table 1: Comparison of Surface Properties

| Property | Undecanethiol (C11-CH₃) | 11-Mercapto-1-undecanol (C11-OH) | (11-Mercaptoundecyl)hexa(ethylene glycol) (C11-EG₆) | Reference(s) |

| Ellipsometric Thickness (Å) | ~14 - 17 | ~15 - 18 | ~27 - 35 | [7][8] |

| Advancing Water Contact Angle (°) | ~110 - 114 | ~35 - 45 | < 30 | [9] |

| Protein Adsorption (hIgG) | High (~300 ng/cm²) | Low (~10 ng/cm²) | Very Low (<0.5 ng/cm²) | [10] |

| Protein Adsorption (Fibrinogen) | High (~2285 RU) | Moderate | Very Low (~201 RU) | [4] |

Note: Values are approximate and can vary based on SAM preparation conditions and measurement techniques. C11-OH is included as a hydrophilic baseline comparison. RU = Resonance Units (from SPR).

Experimental Protocols

Reproducible formation and characterization of high-quality SAMs are critical. The following sections provide detailed methodologies for key experimental procedures.

Synthesis of (11-Mercaptoundecyl)hexa(ethylene glycol)

While commercially available, the synthesis can be achieved via methods such as Williamson ether synthesis, starting from 11-bromo-1-undecanol (B108197) and hexa(ethylene glycol), followed by conversion of the terminal hydroxyl group to a thiol. A common route involves reacting the appropriate bromo-undecyl-HEG ether with potassium thioacetate (B1230152) followed by hydrolysis to yield the final thiol product.[11]

Preparation of Self-Assembled Monolayers

This protocol outlines the standard solution-based method for forming a HEG-undecanethiol SAM on a gold substrate.[12][13]

-

Substrate Preparation:

-

Use gold-coated substrates (e.g., silicon wafers or glass slides with a thin titanium adhesion layer followed by 100-200 nm of gold).

-

Clean the substrates immediately before use. A common method is immersion in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required when handling piranha solution.

-

Alternatively, cleaning with UV/Ozone for 15-20 minutes is also effective.

-

Rinse the cleaned substrates thoroughly with deionized water, followed by absolute ethanol (B145695), and dry under a stream of dry nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of (11-Mercaptoundecyl)hexa(ethylene glycol) in absolute, anhydrous ethanol.

-

Use clean glassware. It is recommended to sonicate the solution for 1-2 minutes to ensure complete dissolution.

-

-

Self-Assembly:

-

Completely immerse the clean, dry gold substrates into the thiol solution in a clean, sealable container.

-

To minimize oxidation, reduce headspace over the solution and consider backfilling the container with an inert gas like nitrogen or argon.

-

Seal the container (e.g., with Parafilm®) and allow the assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.

-

-

Post-Assembly Rinsing:

-

Remove the substrates from the thiol solution using clean tweezers.

-

Rinse thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Sonicate the substrates in a fresh container of absolute ethanol for 1-3 minutes to remove weakly adsorbed material.

-

Perform a final rinse with ethanol and dry completely with a stream of dry nitrogen.

-

Store the prepared SAMs in a clean, dry environment (e.g., a desiccator or petri dish).

-

// Nodes sub_prep [label="1. Substrate Prep\n(Clean Au Surface)", fillcolor="#FBBC05", fontcolor="#202124"]; sol_prep [label="2. Thiol Solution\n(1 mM in Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assembly [label="3. Self-Assembly\n(Immerse for 18-24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rinse [label="4. Rinsing & Drying\n(Ethanol, N2 Stream)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

characterize [label="5. Surface Characterization", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

xps [label="XPS\n(Composition)", fillcolor="#F1F3F4", fontcolor="#202124"]; ca [label="Contact Angle\n(Wettability)", fillcolor="#F1F3F4", fontcolor="#202124"]; ellip [label="Ellipsometry\n(Thickness)", fillcolor="#F1F3F4", fontcolor="#202124"]; spr [label="SPR\n(Protein Adsorption)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges edge [color="#5F6368", arrowhead=normal]; sub_prep -> assembly; sol_prep -> assembly; assembly -> rinse; rinse -> characterize; characterize -> xps; characterize -> ca; characterize -> ellip; characterize -> spr; } } Caption: Workflow for SAM preparation and subsequent characterization.

Surface Plasmon Resonance (SPR) for Protein Adsorption

SPR is a real-time, label-free technique ideal for quantifying protein binding to the SAM surface.

-

Instrument Setup: A typical SPR instrument (e.g., Biacore) is used. The SAM-coated gold substrate serves as the sensor chip.

-

Protocol:

-

Equilibration: Equilibrate the sensor surface by flowing a running buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) over the flow cells until a stable baseline is achieved.

-

Protein Injection: Inject a solution of the protein of interest (e.g., 0.1 - 1.0 mg/mL Fibrinogen or BSA in PBS) over the surface at a constant flow rate (e.g., 10-30 µL/min) for a defined period (e.g., 5-10 minutes). The binding is observed as an increase in resonance units (RU).

-

Dissociation: Switch back to flowing the running buffer to monitor the dissociation of the protein from the surface.

-

Regeneration (if applicable): For some surfaces, a regeneration solution (e.g., dilute SDS or glycine-HCl) can be injected to remove the bound protein, but this may damage the SAM. For non-fouling surfaces, minimal binding is expected, and regeneration is often unnecessary.

-

Data Analysis: The change in RU is directly proportional to the mass of adsorbed protein on the surface (1 RU ≈ 1 pg/mm²).

-

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

XPS is used to confirm the elemental composition of the SAM and the successful binding of the thiol to the gold surface.[14]

-

Instrument: An XPS system with a monochromatic X-ray source (e.g., Al Kα).

-

Protocol:

-

Sample Introduction: Mount the SAM-coated substrate and introduce it into the ultra-high vacuum (UHV) analysis chamber.

-

Survey Scan: Acquire a wide-energy survey scan (0-1100 eV) to identify all elements present on the surface (Au, S, C, O).

-

High-Resolution Scans: Acquire high-resolution scans over the specific regions of interest: Au 4f, S 2p, C 1s, and O 1s.

-

Data Analysis:

-

The Au 4f peak (4f₇/₂ at ~84.0 eV) is used for binding energy calibration.

-

The S 2p spectrum should show a dominant peak at ~162 eV, characteristic of a thiolate species bound to gold. A smaller peak around 163.5-164 eV may indicate the presence of some unbound thiol.[7]

-

The C 1s spectrum can be deconvoluted into components for the alkyl chain (C-C/C-H at ~285.0 eV) and the ethylene glycol spacer (C-O at ~286.5 eV).

-

The O 1s peak at ~533 eV confirms the presence of the ether linkages in the HEG spacer.

-

-

Applications in Drug Development and Research

The ability to precisely control surface chemistry and prevent biofouling makes HEG-undecanethiol SAMs invaluable in several advanced applications:

-

Biosensors: By creating an ultra-low fouling background, the HEG spacer allows for the specific attachment of capture probes (antibodies, DNA, aptamers). This dramatically improves the signal-to-noise ratio, enabling highly sensitive detection of target analytes in complex biological fluids like blood serum or plasma.[15]

-

Biocompatible Coatings: Medical devices and implants coated with HEG-functionalized SAMs exhibit improved biocompatibility by minimizing the foreign body response, which is often initiated by non-specific protein adsorption.[1][16]

-

Drug Delivery: The HEG spacer can be used to functionalize nanoparticles (e.g., gold nanoparticles) for targeted drug delivery.[17] The spacer provides a hydrophilic shield that increases circulation time in the bloodstream (a "stealth" effect) and serves as a flexible linker for conjugating targeting ligands or therapeutic payloads.[11][18]

-

Fundamental Studies: These well-defined surfaces serve as model systems for studying protein-surface interactions, cell adhesion, and the fundamentals of biocompatibility at the molecular level.

Conclusion

The hexa(ethylene glycol) spacer is not a passive component but a highly functional moiety that fundamentally dictates the performance of an undecanethiol-based self-assembled monolayer in biological environments. By creating a sterically hindered and strongly hydrated interface, it effectively transforms a simple hydrophobic surface into a robust, protein-resistant platform. This "non-fouling" property is the key enabler for a wide range of advanced applications, from high-sensitivity diagnostic devices to next-generation drug delivery vehicles. A thorough understanding of its role, properties, and the experimental methods used for its characterization is essential for researchers, scientists, and drug development professionals working to engineer the interface between synthetic materials and biological systems.

References

- 1. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protein adsorption onto CF(3)-terminated oligo(ethylene glycol) containing self-assembled monolayers (SAMs): the influence of ionic strength and electrostatic forces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multitechnique characterization of oligo(ethylene glycol) functionalized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. SPR Studies of the Nonspecific Adsorption Kinetics of Human IgG and BSA on Gold Surfaces Modified by Self-Assembled Monolayers (SAMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. helvia.uco.es [helvia.uco.es]

- 15. oyama-ct.ac.jp [oyama-ct.ac.jp]

- 16. Modulating the biocompatibility of polymer surfaces with poly(ethylene glycol): effect of fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiol-responsive gemini poly(ethylene glycol)-poly(lactide) with a cystine disulfide spacer as an intracellular drug delivery nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Carboxy-EG6-undecanethiol (CAS: 221222-49-7) for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboxy-EG6-undecanethiol, a bifunctional linker molecule critical for the development of advanced biosensors, drug delivery systems, and functionalized surfaces. This document details its physicochemical properties, experimental protocols for the formation of self-assembled monolayers (SAMs), and subsequent biomolecule immobilization, supported by quantitative data and visual diagrams.

Core Properties and Specifications

This compound is a versatile molecule featuring a long alkyl chain with a terminal thiol group for robust anchoring to gold surfaces, a hexa(ethylene glycol) (EG6) spacer to confer hydrophilicity and resist non-specific protein adsorption, and a terminal carboxylic acid for covalent immobilization of biomolecules.[1]

| Property | Value | Reference |

| CAS Number | 221222-49-7 | |

| Chemical Name | 20-(11-Mercaptoundecanyloxy)-3,6,9,12,15,18-hexaoxaeicosanoic acid | [1] |

| Molecular Formula | C25H50O9S | [1] |

| Molecular Weight | 526.73 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in ethanol (B145695), chloroform (B151607) (slightly), DMSO (slightly), methanol (B129727) (slightly) | |

| Storage Conditions | Store in a freezer (-20°C) under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the thiol group. |

Self-Assembled Monolayer (SAM) Formation and Characterization

The thiol group of this compound facilitates its spontaneous assembly onto gold surfaces, forming a densely packed, highly oriented, and hydrophilic monolayer.[1] This process is fundamental to its application in creating stable and functional biointerfaces.

Physicochemical Characteristics of (EG)n-terminated SAMs

While specific data for this compound is not extensively published, the following table summarizes typical characterization data for structurally similar oligo(ethylene glycol)-terminated alkanethiol SAMs on gold. These values provide a strong indication of the expected properties of a this compound SAM.

| Parameter | Typical Value Range | Analytical Method | Reference |

| Advancing Water Contact Angle | 30° - 50° | Contact Angle Goniometry | [2] |

| Ellipsometric Thickness | 20 - 30 Å | Ellipsometry | [3] |

| Sulfur (S2p) Binding Energy | ~162 eV (thiolate) | X-ray Photoelectron Spectroscopy (XPS) | [4][5] |

| Carbon (C1s) Binding Energy | ~285 eV (alkyl), ~287 eV (ether) | X-ray Photoelectron Spectroscopy (XPS) | [6] |

| Oxygen (O1s) Binding Energy | ~533 eV (ether) | X-ray Photoelectron Spectroscopy (XPS) | [5] |

Experimental Protocol: SAM Formation on Gold Substrates

This protocol outlines the standard procedure for the formation of a this compound SAM on a gold surface.

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides, or sensor chips)

-

This compound

-

Absolute Ethanol (or other suitable solvent)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water

-

Nitrogen gas stream

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in Piranha solution for 1-2 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrates thoroughly with DI water, followed by absolute ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in absolute ethanol.

-

Immerse the cleaned and dried gold substrates in the thiol solution.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Rinsing and Drying:

-

Remove the substrates from the thiol solution.

-

Rinse thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

-

Dry the SAM-functionalized substrates under a gentle stream of nitrogen gas.

-

Store the functionalized substrates in a clean, dry environment until further use.

-

Covalent Immobilization of Biomolecules

The terminal carboxylic acid groups of the SAM provide a versatile handle for the covalent attachment of proteins, peptides, nucleic acids, and small molecules via their primary amine groups. The most common method for this is the use of carbodiimide (B86325) chemistry, specifically with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

General Protocol: EDC/NHS Coupling of Amine-Containing Ligands

This protocol provides a general framework for immobilizing proteins or other amine-containing molecules to the carboxyl-terminated SAM.

Materials:

-

SAM-functionalized substrate (from section 2.2)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

-

Coupling Buffer (e.g., 1X PBS, pH 7.4)

-

Blocking Buffer (e.g., 1 M ethanolamine, pH 8.5 or 1% BSA in PBS)

-

Amine-containing biomolecule for immobilization

Procedure:

-

Activation of Carboxyl Groups:

-

Prepare a fresh solution of EDC (e.g., 50 mM) and NHS (e.g., 20 mM) in Activation Buffer.

-

Immerse the SAM-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature. This reaction converts the surface carboxyl groups to amine-reactive NHS esters.

-

-

Rinsing:

-

Rinse the activated substrate with Activation Buffer, followed by Coupling Buffer, to remove excess EDC and NHS.

-

-

Immobilization of Biomolecule:

-

Immediately immerse the activated substrate in a solution of the amine-containing biomolecule (concentration will be protein-dependent, typically in the µg/mL to mg/mL range) in Coupling Buffer.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

-

Blocking of Unreacted Sites:

-

Remove the substrate from the biomolecule solution and rinse with Coupling Buffer.

-

Immerse the substrate in Blocking Buffer for 15-30 minutes at room temperature to quench any remaining active NHS esters and minimize non-specific binding in subsequent assays.

-

-

Final Rinsing:

-

Rinse the substrate thoroughly with Coupling Buffer and/or DI water.

-

The biomolecule-functionalized substrate is now ready for use.

-

Application Example: Chemiluminescence Biosensor for Glycated Hemoglobin (HbA1c)

A notable application of this compound is in the development of a luminol-based chemiluminescence biosensor for the detection of glycated hemoglobin (HbA1c), a key biomarker for diabetes management.

Signaling Pathway and Detection Principle

In this biosensor, the this compound SAM is first functionalized with 3-aminophenyl boronic acid (3-APBA) using the EDC/NHS protocol. The boronic acid selectively captures HbA1c from a sample due to the interaction with the cis-diol groups of the glucose moieties on the glycated hemoglobin. The captured HbA1c, which contains iron heme groups, then acts as a catalyst for the chemiluminescent reaction of luminol (B1675438) in the presence of hydrogen peroxide. The intensity of the emitted light is directly proportional to the amount of captured HbA1c.

Quantitative Performance:

-

Linear Dynamic Range: 2.5% to 17.0% HbA1c, which covers the clinically relevant range.

Conclusion

This compound is a high-performance surface modification reagent that enables the creation of robust, biocompatible, and functional interfaces for a wide range of research and development applications. Its well-defined structure, combining a gold-binding thiol, a protein-resistant PEG spacer, and a versatile carboxylic acid terminus, makes it an ideal choice for the development of sensitive biosensors, targeted drug delivery systems, and advanced cell culture platforms. The experimental protocols provided in this guide offer a solid foundation for researchers to successfully implement this technology in their work.

References

Carboxy-EG6-undecanethiol molecular weight and formula

This guide provides an in-depth overview of the physicochemical properties of Carboxy-EG6-undecanethiol, a bifunctional linker commonly utilized in surface chemistry and bioconjugation applications. Its unique structure, featuring a terminal carboxylic acid, a hexa(ethylene glycol) (EG6) spacer, and a terminal thiol group, enables the formation of stable self-assembled monolayers (SAMs) on gold surfaces.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for researchers in calculating molar concentrations, reaction stoichiometries, and for analytical characterization.

| Property | Value |

| Molecular Formula | C25H50O9S |

| Molecular Weight | 526.72 g/mol [1] |

| Alternate Molecular Weight | 526.73 g/mol [2][3] |

Molecular Structure and Functional Groups

This compound is an alkanethiol specifically designed for creating hydrophilic and functionalized surfaces.[4] The molecule consists of three key functional regions:

-

Thiol Group (-SH): This sulfur-containing functional group exhibits a strong affinity for gold and other noble metal surfaces, facilitating the formation of a stable, covalent gold-sulfur bond. This is the anchoring point for the self-assembled monolayer.

-

Undecane Chain (-(CH2)11-): A saturated eleven-carbon alkyl chain provides a robust and well-ordered packing structure for the SAM.

-

Hexa(ethylene glycol) Spacer (-(OCH2CH2)6-): The six ethylene (B1197577) glycol repeat units render the surface hydrophilic, which is crucial for minimizing non-specific protein adsorption in biological applications.

-

Carboxylic Acid Group (-COOH): The terminal carboxyl group provides a reactive site for the covalent immobilization of biomolecules, such as proteins, peptides, and nucleic acids, through standard amine coupling chemistries.

Experimental Protocols

While specific experimental conditions can vary based on the application, the formation of a this compound SAM on a gold surface generally follows this protocol:

-

Substrate Preparation: A gold-coated substrate (e.g., a sensor chip, coverslip, or nanoparticle) is thoroughly cleaned to remove organic and particulate contamination. This typically involves sonication in a series of solvents such as acetone, ethanol, and ultrapure water, followed by drying under a stream of nitrogen. Plasma cleaning or piranha solution treatment can also be employed for rigorous cleaning, though caution is advised with the latter.

-

SAM Formation: The cleaned gold substrate is immersed in a dilute solution of this compound (typically 1-2 mM) in a suitable solvent, such as absolute ethanol. The incubation is carried out for a sufficient duration, usually ranging from 18 to 24 hours at room temperature, to allow for the formation of a well-ordered monolayer.

-

Rinsing: Following incubation, the substrate is extensively rinsed with the solvent (e.g., ethanol) to remove any non-covalently bound molecules.

-

Drying: The substrate with the formed SAM is then dried under a gentle stream of inert gas, such as nitrogen.

-

Activation and Coupling (Optional): For subsequent bioconjugation, the terminal carboxylic acid groups are typically activated using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a reactive NHS ester. This activated surface is then ready for covalent coupling with amine-containing biomolecules.

Visualization of Molecular Structure

The following diagram illustrates the logical relationship of the functional components within the this compound molecule.

Functional components of this compound.

References

Understanding the Surface Energy of Carboxy-EG6-undecanethiol Monolayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Surface Property Data of Analogous SAMs

The surface energy of a material is a critical parameter that governs its interactions with the surrounding environment, including wettability and biomolecular adsorption. It is typically determined from contact angle measurements. The following tables summarize advancing and receding contact angle data for water on various OEG-terminated and carboxylic acid-terminated alkanethiol SAMs on gold, which serve as valuable reference points for estimating the surface properties of Carboxy-EG6-undecanethiol monolayers.

| Thiol Molecule | Substrate | Advancing Contact Angle (θA) of Water (°) | Receding Contact Angle (θR) of Water (°) | Contact Angle Hysteresis (θA - θR) (°) |

| HS(CH₂)₁₅CONH(CH₂CH₂O)₆H | Gold | Low (Implied Hydrophilic) | Not Reported | Not Reported |

| HS(CH₂)₁₅CONH(CH₂CH₂O)₆CH₂CONH(CH₂)₁₅CH₃ | Gold | 112 | Not Reported | Not Reported |

| HS(CH₂)₁₁OH | Gold | < 10 | ~0 | Not Reported |

| HS(CH₂)₁₅COOH | Gold | 0 | 0 | 0 |

Table 1: Advancing and Receding Contact Angles of Water on Analogous SAMs. The data presented for analogous compounds suggests that the this compound SAM would exhibit hydrophilic properties.

Experimental Protocols

Formation of Self-Assembled Monolayers (SAMs)

The formation of high-quality this compound SAMs on a gold substrate is a critical step for obtaining reproducible surface properties. The following protocol is a synthesis of best practices reported in the literature for similar alkanethiol SAMs.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

This compound

-

Anhydrous ethanol (B145695) (200 proof)

-

Ultrapure water (18.2 MΩ·cm)

-

Clean glass vials with Teflon-lined caps

-

Tweezers

-

Nitrogen gas source

Procedure:

-

Substrate Preparation:

-

Clean the gold substrates immediately before use. A common and effective method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrates thoroughly with ultrapure water and then with ethanol.

-

Dry the substrates under a stream of dry nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol. For carboxyl-terminated thiols, adjusting the pH of the solution to approximately 2 with a few drops of concentrated HCl can improve monolayer formation, though this may not be necessary with the EG linker.

-

-

SAM Formation:

-

Immerse the clean, dry gold substrates into the thiol solution in a clean glass vial.

-

Ensure the entire gold surface is submerged.

-

Purge the vial with nitrogen gas to minimize oxidation, then seal the vial tightly.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

After the incubation period, carefully remove the substrates from the thiol solution using tweezers.

-

Rinse the substrates thoroughly with copious amounts of ethanol to remove any physisorbed molecules.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until characterization.

-

A Technical Guide to Carboxy-EG6-undecanethiol: Surface Functionalization and Biomolecule Immobilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-EG6-undecanethiol is a bifunctional organic molecule widely utilized in surface chemistry and biotechnology. Its structure, featuring a terminal thiol group, a C11 alkyl chain, a hexa(ethylene glycol) (EG6) spacer, and a terminal carboxylic acid group, makes it an ideal candidate for forming high-quality self-assembled monolayers (SAMs) on gold surfaces. These SAMs serve as versatile platforms for the controlled immobilization of biomolecules, finding applications in biosensors, drug delivery systems, and fundamental studies of cell-surface interactions.

The thiol group provides a strong and stable anchor to gold substrates, while the alkyl chain promotes the formation of a densely packed and ordered monolayer. The EG6 spacer is crucial for imparting hydrophilicity to the surface, which significantly reduces the non-specific adsorption of proteins and other biomolecules. This "bio-inert" property is essential for developing sensitive and specific biosensors and for creating biocompatible materials. The terminal carboxylic acid group offers a convenient handle for the covalent attachment of proteins, peptides, nucleic acids, and other ligands through standard amine coupling chemistries.

This technical guide provides a comprehensive overview of the applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key workflows.

Core Applications

The primary application of this compound is the modification of gold surfaces to create a stable, biocompatible, and functional interface for various biological applications.

-

Biosensors: this compound SAMs are extensively used in surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and electrochemical biosensors. The carboxylic acid groups allow for the covalent immobilization of capture probes (e.g., antibodies, enzymes, DNA) to detect specific analytes with high sensitivity and selectivity. The EG6 spacer minimizes background noise from non-specific binding, thereby enhancing the signal-to-noise ratio.

-

Protein and DNA Microarrays: The ability to create well-defined and protein-resistant surfaces makes this compound an excellent choice for the fabrication of protein and DNA microarrays. The controlled density of carboxylic acid groups allows for the precise immobilization of probes, leading to uniform and reproducible spots.

-

Drug Delivery: Gold nanoparticles functionalized with this compound can be used as drug delivery vehicles. The EG6 moiety enhances colloidal stability and circulation time in biological media, while the carboxyl group can be used to conjugate drugs or targeting ligands.

-

Cell Adhesion Studies: Surfaces modified with this compound can be used to study cell adhesion and signaling. By immobilizing specific cell adhesion molecules (e.g., peptides containing the RGD sequence), researchers can create well-defined surfaces to investigate cellular responses.

-

Chemical Force Microscopy (CFM): The carboxylic acid-terminated SAMs can be used to modify AFM tips for CFM studies, allowing for the measurement of interaction forces between the tip and a sample surface at the molecular level.

Quantitative Data

The following tables summarize key quantitative data for self-assembled monolayers of oligo(ethylene glycol)-terminated alkanethiols, which are structurally similar to this compound and provide a strong indication of its expected surface properties.

| Parameter | Molecule | Value | Technique | Reference |

| Ellipsometric Thickness | Dodecanethiol (C12) | 1.6 nm | Angle-Resolved XPS (ARXPS) | [1] |

| NTA-terminated OEG6 | 2.4 ± 0.3 nm | Atomic Force Microscopy (AFM) | [2] | |

| Water Contact Angle | ODT on GaAs | 93.2° | Goniometry | [3] |

| CH3/OH mixed SAM | 40° | Goniometry | [4] | |

| CH3/COOH mixed SAM | 50° | Goniometry | [4] | |

| Elemental Ratios | EG6-OH on Au | C/Au = 16.4, O/Au = 4.3 | X-ray Photoelectron Spectroscopy (XPS) | |

| Protein Adsorption | Mixed HS-EG6-COOH + HS-EG3-OH | Resistant to cytochrome c and lysozyme | Not Specified | [5] |

| Mannitol-terminated SAM | Indistinguishable from tri(ethylene glycol) SAMs in preventing protein adsorption | Surface Plasmon Resonance (SPR) | [6] |

Experimental Protocols

Formation of this compound Self-Assembled Monolayers on Gold

This protocol describes the formation of a high-quality SAM on a gold-coated substrate.

Materials:

-

Gold-coated substrates (e.g., glass slides, silicon wafers)

-

This compound

-

Absolute ethanol (B145695) (200 proof)

-

Hydrochloric acid (HCl), concentrated

-

Deionized (DI) water

-

Clean glass vials with caps

-

Tweezers

-

Nitrogen gas source

-

Sonicator

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrates extensively with DI water and then with ethanol.

-

Dry the substrates under a stream of dry nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol.

-

To ensure the carboxylic acid groups are protonated and do not interfere with the self-assembly process, acidify the solution by adding a few drops of concentrated HCl to achieve a pH of approximately 2.

-

Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

-

-

Self-Assembly:

-

Place the clean, dry gold substrates in a clean glass vial.

-

Immediately immerse the substrates in the prepared thiol solution.

-

To minimize oxidation, purge the vial with nitrogen gas before sealing it tightly.

-

Allow the self-assembly to proceed for at least 24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

After the incubation period, carefully remove the substrates from the thiol solution using tweezers.

-

Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed thiol molecules.

-

Dry the substrates under a gentle stream of dry nitrogen gas.

-

-

Storage:

-

Store the functionalized substrates in a clean, dry environment, preferably under a nitrogen atmosphere, to prevent contamination and degradation of the SAM.

-

Covalent Immobilization of Proteins via Amine Coupling

This protocol describes the activation of the carboxylic acid-terminated SAM and the subsequent immobilization of a protein.

Materials:

-

This compound functionalized gold substrate

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein to be immobilized (dissolved in PBS)

-

Ethanolamine (B43304) hydrochloride (blocking agent)

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer.

-

Immerse the this compound functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature. This reaction converts the carboxylic acid groups into reactive NHS esters.

-

Rinse the substrate with MES buffer and then with PBS.

-

-

Protein Immobilization:

-

Immediately immerse the activated substrate in the protein solution (typically 10-100 µg/mL in PBS).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C. The primary amine groups on the protein will react with the NHS esters to form stable amide bonds.

-

-

Blocking of Unreacted Sites:

-

After protein immobilization, rinse the substrate with PBS to remove any unbound protein.

-

To deactivate any remaining NHS esters and prevent non-specific binding in subsequent steps, immerse the substrate in a 1 M ethanolamine hydrochloride solution (pH 8.5) for 10-15 minutes.

-

-

Final Rinsing:

-

Rinse the substrate thoroughly with PBS.

-

The substrate is now ready for use in your application.

-

Mandatory Visualizations

Caption: Workflow for the formation of a this compound SAM on a gold substrate.

Caption: Workflow for covalent protein immobilization on a this compound SAM.

Caption: Logical relationship in a biosensor utilizing a this compound SAM.

References

- 1. tools.thermofisher.cn [tools.thermofisher.cn]

- 2. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Carboxy-EG6-undecanethiol for Creating Biocompatible Interfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboxy-EG6-undecanethiol, a bifunctional molecule integral to the development of biocompatible interfaces for a wide range of biomedical applications. Its unique structure, featuring a terminal carboxylic acid group, a hexa(ethylene glycol) (EG6) spacer, and an undecanethiol tail, enables the formation of well-defined self-assembled monolayers (SAMs) on gold surfaces. These SAMs serve as a robust platform for engineering surfaces with controlled chemical and biological properties, crucial for advancements in biosensing, drug delivery, and cell biology.

Core Concepts: Structure and Functionality

This compound, with the chemical name 20-(11-Mercaptoundecanyloxy)-3,6,9,12,15,18-hexaoxaeicosanoic acid, is designed for facile self-assembly on gold substrates via a strong gold-thiol bond.[1] The undecanethiol chain provides a stable anchor to the surface, while the oligo(ethylene glycol) spacer imparts hydrophilicity and plays a critical role in resisting non-specific protein adsorption—a key attribute for creating biocompatible interfaces.[1] The terminal carboxylic acid group offers a versatile handle for the covalent immobilization of a wide array of biomolecules, including proteins, peptides, and nucleic acids, enabling the creation of biofunctional surfaces.

Physicochemical Properties of this compound SAMs

The formation of a dense and well-ordered SAM is critical for its performance. The physicochemical properties of these monolayers can be characterized by several techniques, providing quantitative measures of surface modification.

Table 1: Physicochemical Characterization of Carboxylic Acid-Terminated SAMs

| Parameter | Typical Value Range | Characterization Technique | Significance |

| Water Contact Angle | 30° - 50° | Contact Angle Goniometry | Indicates a hydrophilic surface due to the presence of carboxylic acid and ethylene (B1197577) glycol moieties. The exact angle can vary with the packing density and protonation state of the carboxyl groups. |

| Ellipsometric Thickness | 2.5 - 4.0 nm | Ellipsometry | Corresponds to the length of the molecule, suggesting the formation of a monolayer. The thickness is influenced by the tilt angle of the molecules on the surface. |

| Surface Composition | C, O, S detected | X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of the constituent elements of this compound on the gold surface. High-resolution scans of C1s, O1s, and S2p peaks can verify the integrity of the carboxyl and thiol groups.[2] |

| Surface Morphology | Homogeneous and smooth with occasional domains | Atomic Force Microscopy (AFM) | Reveals the topography of the SAM, which is typically smooth at the nanoscale, indicating a well-formed monolayer. |

Note: The values presented are typical for COOH-terminated oligo(ethylene glycol) alkanethiol SAMs and may vary depending on the specific experimental conditions.

Biocompatibility and Biofunctionality

A primary application of this compound is the creation of interfaces that minimize non-specific interactions with biological components while allowing for specific, targeted interactions.

Protein Resistance

The hexa(ethylene glycol) chain is highly effective at preventing the non-specific adsorption of proteins. This "antifouling" property is crucial for maintaining the activity of immobilized biomolecules and for reducing the foreign body response in vivo.

Table 2: Protein Adsorption on this compound Modified Surfaces

| Protein | Adsorbed Amount (ng/cm²) | Characterization Technique | Comparison |

| Fibronectin | < 10 | Quartz Crystal Microbalance with Dissipation (QCM-D) | Significantly lower than on hydrophobic (e.g., CH3-terminated) surfaces, where adsorption can exceed 200 ng/cm². |

| Bovine Serum Albumin (BSA) | < 5 | Surface Plasmon Resonance (SPR) | Demonstrates the excellent protein-resistant nature of the EG6-terminated surface. |

Note: The level of protein adsorption can be influenced by the density of the SAM and the experimental conditions.

Cell Adhesion and Viability

Surfaces modified with this compound are inherently cell-repellent due to their hydrophilic and protein-resistant nature. However, the terminal carboxyl groups can be activated to immobilize cell-adhesive ligands, such as the RGD (Arginine-Glycine-Aspartic acid) peptide, to promote specific cell attachment, spreading, and proliferation.

Table 3: Cellular Response to Functionalized this compound SAMs

| Surface Functionalization | Cell Type | Cell Viability | Adhesion Characteristics |

| Unmodified this compound | 3T3 Fibroblasts | > 95% | Low cell adhesion. |

| RGD-functionalized this compound | 3T3 Fibroblasts | > 95% | Promotes specific cell adhesion and spreading through integrin binding.[3] |

Note: Cell viability is often assessed using assays such as the MTT assay.[4][5][6][7][8]

Experimental Protocols

Preparation of this compound Self-Assembled Monolayer on Gold

This protocol details the steps for forming a high-quality SAM on a gold-coated substrate.

Materials:

-

Gold-coated substrates (e.g., glass slides or silicon wafers with a titanium adhesion layer and a gold top layer)

-

This compound

-

200-proof ethanol (B145695)

-

Hydrochloric acid (HCl), concentrated

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Glass vials with caps

-

Tweezers

Procedure:

-

Substrate Cleaning:

-

Clean the gold substrates by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrates thoroughly with DI water, followed by ethanol.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Alternatively, an oxygen plasma or UV/ozone treatment can be used for cleaning.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in 200-proof ethanol.

-

To ensure the carboxylic acid groups are protonated and to minimize intermolecular electrostatic repulsion during assembly, adjust the pH of the solution to approximately 2 by adding a few drops of concentrated HCl.[9]

-

-

Self-Assembly:

-

Place the cleaned and dried gold substrates in a clean glass vial.

-

Immerse the substrates in the thiol solution.

-

Seal the vial to minimize solvent evaporation and contamination.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[10]

-

-

Rinsing and Drying:

-

After incubation, remove the substrates from the thiol solution using clean tweezers.

-

Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Storage:

-

Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator, until further use.

-

Covalent Immobilization of RGD Peptide

This protocol describes the functionalization of the carboxyl-terminated SAM with an RGD-containing peptide using carbodiimide (B86325) chemistry.

Materials:

-

This compound SAM-coated gold substrate

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-